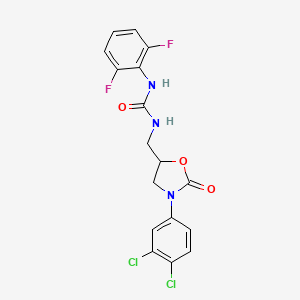

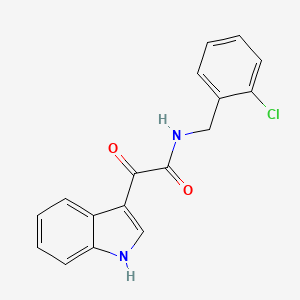

N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C17H17ClN2. It has an average mass of 285.791 Da and a monoisotopic mass of 285.115295 Da .

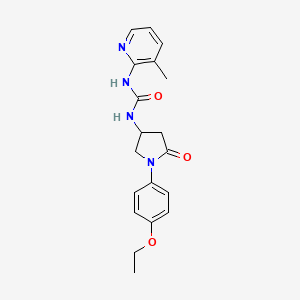

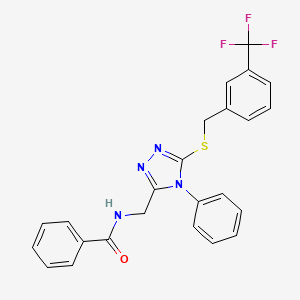

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group substituted with a chlorine atom, an indole group, and an ethanamine group . The InChI string for this compound is InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14 (16)11-19-10-9-13-12-20-17-8-4-2-6-15 (13)17/h1-8,12,19-20H,9-11H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 284.8 g/mol, an XLogP3 of 4.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, a rotatable bond count of 5, an exact mass of 284.1080262 g/mol, and a monoisotopic mass of 284.1080262 g/mol .Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

A study conducted by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, revealing that certain derivatives, such as the fluorinated derivative, are potent and selective ligands for cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).

Tubulin Inhibition

Knaack et al. (2001) described the synthesis and characterization of a related compound, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, known as D-24851, which acts as a tubulin inhibitor and is under preclinical development (Knaack et al., 2001).

Nematicidal Activity

Research by Kaur (2019) synthesized new indole derivatives, including chlorine-substituted indole derivatives, demonstrating significant nematicidal activity against the root-knot nematode Meloidogyne incognita (Kaur, 2019).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives, revealing considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and DPPH methods (Gopi & Dhanaraju, 2020).

Anti-Inflammatory Drug Analysis

A study by Al-Ostoot et al. (2020) involved the synthesis and molecular docking analysis of a new indole acetamide derivative, demonstrating potential anti-inflammatory properties (Al-Ostoot et al., 2020).

Antiplasmodial Properties

Mphahlele et al. (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, evaluating their in vitro antiplasmodial properties and showing potential biological activity against Plasmodium falciparum (Mphahlele et al., 2017).

Serotonin Receptor Modulation

Ibrahim et al. (2017) synthesized and evaluated halogen-substituted indole acetamides, which modulate serotonin receptors and have potential antidepressant and sedative activities (Ibrahim et al., 2017).

Antimicrobial Activity

Prasad (2017) conducted a study on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, demonstrating antimicrobial activity against various pathogens (Prasad, 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific biological activity exerted by this compound.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-7-3-1-5-11(14)9-20-17(22)16(21)13-10-19-15-8-4-2-6-12(13)15/h1-8,10,19H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOHXNRYFRSQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2424168.png)

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2424172.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424174.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)

![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2424184.png)

![Methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate](/img/structure/B2424187.png)